molecular formula C24H25N7O3 B6548541 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-15-0

1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548541
CAS No.: 946285-15-0
M. Wt: 459.5 g/mol
InChI Key: LCJHBUOPOZGDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a multifaceted chemical compound with applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, combining elements of benzoyl, methoxyphenyl, triazolopyrimidine, and piperazine groups, which grant it unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple reaction steps. A common route includes the following:

  • Synthesis of the 4-ethoxybenzoyl chloride: This is achieved by reacting 4-ethoxybenzoic acid with thionyl chloride.

  • Formation of the triazolopyrimidine core: Starting with a precursor such as 4-methoxyphenylhydrazine, the core structure is synthesized via a cyclization reaction.

  • Coupling Reaction: The triazolopyrimidine intermediate is then coupled with piperazine through a nucleophilic substitution reaction.

  • Final Assembly: The ethoxybenzoyl chloride is reacted with the piperazine-triazolopyrimidine intermediate under basic conditions to form the final compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound would be optimized for scale-up, focusing on the efficiency of each step, the purity of intermediates, and overall yield. Techniques such as continuous flow chemistry might be employed to improve reaction times and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

  • Oxidation: The piperazine ring can be oxidized under specific conditions, possibly leading to the formation of N-oxide derivatives.

  • Reduction: The triazolopyrimidine core might undergo reduction reactions, typically in the presence of hydrogen gas and a metal catalyst.

  • Substitution: Halogenation and alkylation reactions can occur on the aromatic rings under suitable conditions.

Common Reagents and Conditions:

  • Oxidation agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction agents: Hydrogen gas with palladium/carbon (Pd/C).

  • Substitution: Halogenating agents like bromine or alkyl halides for alkylation.

Major Products:

  • Oxidation can yield N-oxide derivatives.

  • Reduction can lead to de-aromatized or partially saturated products.

  • Substitution reactions typically result in halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound serves as an essential building block for synthesizing more complex molecules in medicinal chemistry and organic synthesis.

Biology and Medicine:

Industry: It may be used as an intermediate in the production of specialized chemicals and materials, such as polymers or advanced pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects largely depends on its specific application. Generally, its molecular targets might include enzymes or receptors involved in key biological pathways. By binding to these targets, it can modulate their activity, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • Compounds with different substituents on the benzoyl group.

  • Analogous molecules with variations in the triazolopyrimidine core.

That's your deep dive into 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-20-8-4-17(5-9-20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)18-6-10-19(33-2)11-7-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHBUOPOZGDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.